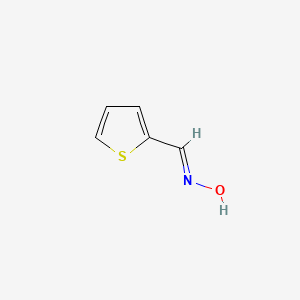

Thiophene-2-carbaldehyde oxime

Übersicht

Beschreibung

Thiophene-2-carbaldehyde oxime is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The oxime functional group is characterized by the presence of a hydroxylamine group attached to a carbon atom of an aldehyde or ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiophene-2-carbaldehyde oxime can be synthesized through the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous medium and involves the formation of an oxime via an addition-elimination mechanism .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with controlled temperature and pH to facilitate the formation of the oxime.

Analyse Chemischer Reaktionen

Types of Reactions: Thiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Formation of nitrile oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Thiophene-2-carbaldehyde oxime serves as a crucial building block in the synthesis of more complex organic molecules. Its oxime functional group allows for various chemical transformations, making it versatile in synthetic pathways. Common reactions include:

- Oxidation : Converts the oxime group to nitrile oxides.

- Reduction : Reduces the oxime to primary amines.

- Substitution : Facilitates electrophilic substitution on the thiophene ring.

These reactions are essential for creating derivatives that can be used in pharmaceuticals and materials science.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines. The compound's mechanism involves interference with cellular processes, such as apoptosis and cell signaling pathways .

Reactivation of Cholinesterases

this compound is being investigated as a reactivator for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are inhibited by organophosphate compounds. These enzymes are crucial for neurotransmission, and their inhibition leads to severe cholinergic crises. The compound has shown promise in reactivating these enzymes, offering a potential therapeutic avenue for treating organophosphate poisoning .

Industrial Applications

Corrosion Inhibition

In industrial settings, this compound is utilized as a corrosion inhibitor for metals, especially aluminum alloys in acidic environments. The compound forms a protective layer on metal surfaces, significantly reducing corrosion rates. Studies report that its effectiveness increases with concentration, making it valuable in protecting metal structures from degradation.

Case Studies

Wirkmechanismus

The mechanism of action of thiophene-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective barrier that prevents corrosion .

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carbaldehyde oxime can be compared with other thiophene derivatives such as:

Thiophene-2-carboxaldehyde: Similar structure but lacks the oxime group.

Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an aldehyde or oxime group.

Thiophene-2-amine: Contains an amine group instead of an oxime group.

Uniqueness: this compound is unique due to the presence of both the thiophene ring and the oxime functional group, which imparts distinct chemical and biological properties.

Biologische Aktivität

Thiophene-2-carbaldehyde oxime (also known as thiophene-2-aldoxime) is a compound that has garnered attention for its potential biological activities, particularly in the context of reactivating cholinesterases inhibited by organophosphorus compounds (OPs) and its applications in corrosion inhibition and antibacterial properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molar Mass | 127.16 g/mol |

| Density | 1.26 g/cm³ |

| Melting Point | 132-136 °C |

| Boiling Point | 212.8 °C at 760 mmHg |

| CAS Number | 29683-84-9 |

Synthesis

This compound can be synthesized through various methods, including the reaction of thiophene-2-carbaldehyde with hydroxylamine. This reaction typically yields high purity and good yields of the desired oxime derivative, which can then be characterized using techniques such as NMR and IR spectroscopy .

Cholinesterase Reactivation

One of the most significant biological activities of this compound is its role as a potential reactivator of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibited by organophosphates. Organophosphates are widely used as pesticides and nerve agents, leading to severe cholinergic crises due to the inhibition of these enzymes.

Recent studies have demonstrated that this compound derivatives can reactivate BChE inhibited by nerve agents like sarin and cyclosarin. For example, certain derivatives were shown to reactivate cyclosarin-inhibited BChE by up to 70% within two hours . The mechanism involves nucleophilic attack on the phosphorus atom of the inhibited enzyme, allowing for the restoration of enzymatic activity.

Antibacterial Activity

Thiophene derivatives, including this compound, have also been evaluated for their antibacterial properties. In vitro studies have shown that these compounds exhibit significant antibacterial activity against various strains, including those resistant to conventional antibiotics . The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Reactivation Studies : A study published in 2021 highlighted that specific thienostilbene oximes, which include this compound, demonstrated varying degrees of reactivation for AChE and BChE inhibited by OPs. The findings indicated that while some derivatives were effective against BChE, they showed limited efficacy against AChE .

- Corrosion Inhibition : Research conducted on the use of this compound as a corrosion inhibitor revealed its effectiveness in acidic environments. In a study involving mild steel in hydrochloric acid, this compound achieved a corrosion inhibition efficiency of up to 94% at a concentration of 10 M . This property is attributed to its ability to adsorb onto metal surfaces, forming a protective layer.

Eigenschaften

CAS-Nummer |

29683-84-9 |

|---|---|

Molekularformel |

C5H5NOS |

Molekulargewicht |

127.17 g/mol |

IUPAC-Name |

(NZ)-N-(thiophen-2-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4- |

InChI-Schlüssel |

GASLBPLHYRZLLT-XQRVVYSFSA-N |

SMILES |

C1=CSC(=C1)C=NO |

Isomerische SMILES |

C1=CSC(=C1)/C=N\O |

Kanonische SMILES |

C1=CSC(=C1)C=NO |

Piktogramme |

Irritant |

Synonyme |

thiophene-2-aldoxime |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Thiophene-2-carbaldehyde oxime interact with aluminum alloy surfaces to inhibit corrosion?

A1: this compound (OXM) acts as a mixed-type corrosion inhibitor for AA2024-T3 aluminum alloy in hydrochloric acid solutions []. The molecule adsorbs onto the aluminum surface, forming a protective barrier layer that hinders the corrosive attack of the acid []. This adsorption process is driven by the interaction of the molecule's electron-rich sites with the aluminum surface []. These electron-rich sites, identified through DFT calculations, include the nitrogen and oxygen atoms in the oxime group, as well as the π-electrons in the thiophene ring [].

Q2: What computational chemistry techniques were used to study this compound's inhibition properties, and what insights were gained?

A2: Researchers utilized Density Functional Theory (DFT) calculations with the B3LYP functional to investigate the electronic properties and reactivity of this compound []. By analyzing parameters like EHOMO (energy of the highest occupied molecular orbital), ELUMO (energy of the lowest unoccupied molecular orbital), energy gap, and molecular orbital distribution, they gained insights into the molecule's ability to interact with the aluminum surface []. Additionally, Monte Carlo simulations were employed to further understand the adsorption behavior of this compound on the Al (111) surface at a molecular level [].

Q3: What experimental techniques were used to evaluate the corrosion inhibition performance of this compound, and what were the key findings?

A3: Electrochemical impedance spectroscopy and potentiodynamic polarization techniques were employed to assess the inhibition performance of this compound on AA2024-T3 aluminum alloy in a 1 M HCl solution []. These techniques revealed that the inhibition efficiency increased with higher concentrations of this compound, reaching a maximum inhibition efficiency of 94% at a concentration of 10⁻³ M []. The polarization curves confirmed the mixed-type inhibition mechanism of the compound, affecting both anodic and cathodic corrosion reactions []. Furthermore, surface characterization techniques like SEM/EDX provided visual confirmation of the protective barrier layer formed by this compound on the aluminum surface [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.